1,2-Dichloro-2-methylbutane

Analytical Chemistry Gas Chromatography Isomer Separation

1,2-Dichloro-2-methylbutane (CAS 23010-04-0) is a geminal dichloroalkane within the dichloromethylbutane isomer family, characterized by the substitution of two chlorine atoms at the C1 and C2 positions on a branched butane backbone. This specific chlorine arrangement imparts distinct physicochemical properties, including a boiling point of 378.65 K (approx.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 23010-04-0
Cat. No. B1654427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-2-methylbutane
CAS23010-04-0
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCCC(C)(CCl)Cl
InChIInChI=1S/C5H10Cl2/c1-3-5(2,7)4-6/h3-4H2,1-2H3
InChIKeyKVPMOKIQASUYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-2-methylbutane (CAS 23010-04-0): A Benchmark Dichloromethylbutane for Isomer-Specific Studies and Analytical Method Development


1,2-Dichloro-2-methylbutane (CAS 23010-04-0) is a geminal dichloroalkane within the dichloromethylbutane isomer family, characterized by the substitution of two chlorine atoms at the C1 and C2 positions on a branched butane backbone [1]. This specific chlorine arrangement imparts distinct physicochemical properties, including a boiling point of 378.65 K (approx. 105.5 °C) [2], a computed LogP of 2.6 [1], and characteristic Kovats retention indices on non-polar stationary phases [3]. Its primary reported utility is as a synthetic intermediate in the production of more complex halogenated compounds and as a model analyte for developing advanced gas chromatographic separation methods [3] .

1,2-Dichloro-2-methylbutane (CAS 23010-04-0): Why a Generic 'Dichloromethylbutane' Cannot Be Substituted for This Isomer


The term 'dichloromethylbutane' represents a family of ten distinct isomers, each with unique chlorine substitution patterns [1]. Substituting 1,2-dichloro-2-methylbutane with a generic or incorrectly specified isomer (e.g., the 1,4-isomer) will lead to experimental failure due to significant differences in critical physicochemical parameters and chemical behavior. For instance, the boiling point of the 1,2-isomer is 105.5 °C [2], whereas the 1,4-isomer (CAS 623-34-7) boils at 168.5 °C [3], a difference of over 60 °C. Furthermore, the geminal dichloro group at the C2 position renders the molecule achiral, a property that is not shared by other isomers like 1,3-dichloro-2-methylbutane (erythro) [4] [5]. This means that any study involving stereochemistry, reactivity, or physical separation based on these properties cannot use a generic or mis-identified compound. The specific isomer identity is paramount for ensuring reproducibility and achieving the desired outcome in synthetic and analytical applications.

1,2-Dichloro-2-methylbutane (CAS 23010-04-0): Quantitative Evidence for Differentiated Performance in Analytical and Synthetic Applications


Analytical Differentiation: Kovats Retention Index (RI) Values on Squalane for Isomer Discrimination and GC Method Validation

The 1,2-dichloro-2-methylbutane isomer exhibits a specific Kovats retention index (RI) range on non-polar squalane columns that differentiates it from other dichloromethylbutane isomers, enabling precise qualitative and quantitative GC analysis in complex mixtures. This data is essential for procuring the correct isomer and for analytical method validation [1].

Analytical Chemistry Gas Chromatography Isomer Separation Retention Index

Physical Property Differentiation: Boiling Point Variation as a Determinant for Distillation-Based Purification and Process Design

The boiling point of 1,2-dichloro-2-methylbutane is substantially lower than that of its 1,4-isomer, a critical factor in designing distillation-based separation and purification strategies. This thermodynamic distinction allows for unambiguous identification and informs process safety and equipment selection [1] [2].

Chemical Engineering Process Chemistry Thermodynamics Purification

Synthetic Outcome Differentiation: Control of Stereochemistry via Radical Halogenation Using Isomeric Substrates

The choice between 1,2-dichloro-2-methylbutane and its 1,4-isomer directly determines the stereochemical outcome of synthetic sequences involving chiral starting materials. This fundamental difference is leveraged in designing asymmetric syntheses and in teaching stereochemical principles [1] [2].

Organic Synthesis Stereochemistry Reaction Mechanisms Radical Reactions

Physicochemical Differentiation: Density and Partition Coefficient (LogP) as Predictors of Solvent Choice and Extraction Efficiency

The computed partition coefficient (LogP) and reported density of 1,2-dichloro-2-methylbutane provide a basis for predicting its behavior in liquid-liquid extraction and chromatographic systems relative to other chlorinated solvents and reaction components [1] [2].

Physical Chemistry Sample Preparation Extraction Solubility

1,2-Dichloro-2-methylbutane (CAS 23010-04-0): Key Procurement-Driven Application Scenarios for Specialized R&D and QC Laboratories


Gas Chromatography (GC) and GC-MS Method Development and Validation

Analytical laboratories should procure high-purity 1,2-dichloro-2-methylbutane (CAS 23010-04-0) as a certified reference standard. Its unique Kovats retention index on non-polar columns (e.g., 814 on squalane) allows it to serve as a key analyte for calibrating retention time locking methods, optimizing separation conditions for complex isomer mixtures, and validating the performance of GC systems [1]. This is critical for environmental monitoring of volatile organic compounds or for quality control in chemical manufacturing where isomeric purity must be established.

Synthetic Organic Chemistry Research: Mechanistic and Stereochemical Probes

Research groups investigating free-radical halogenation mechanisms should use 1,2-dichloro-2-methylbutane as a specific, achiral product marker. As evidenced by its formation from chiral precursors, this compound definitively proves that a reaction pathway has proceeded through a radical intermediate that racemizes the stereocenter [2] [3]. Procuring this specific isomer allows for unambiguous identification and quantification of this mechanistic branch, which is impossible with other dichloro-isomers that retain chirality.

Process Chemistry and Chemical Engineering: Distillation Process Design and Control

Process development teams should utilize 1,2-dichloro-2-methylbutane to design and simulate distillation unit operations. Its experimentally determined boiling point of 105.5 °C [4] serves as a precise input for thermodynamic models (e.g., UNIFAC) and process simulation software. This information is essential for specifying column dimensions, heat exchanger duties, and operating parameters. Substituting this compound with a generic 'dichloromethylbutane' in the design phase would lead to flawed process specifications due to the >60 °C boiling point difference with the 1,4-isomer [5].

Method Development for Preparative Chromatography and Isomer Separation

Industrial and academic purification labs should obtain 1,2-dichloro-2-methylbutane as a model compound for developing and optimizing preparative-scale gas chromatography (Prep-GC) methods for separating challenging isomer mixtures [1]. The established methodology using columns of different polarity for separating all ten dichloro-isomers provides a robust framework for adapting these techniques to other closely related compounds, making this specific isomer a valuable tool for chromatographic method development.

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